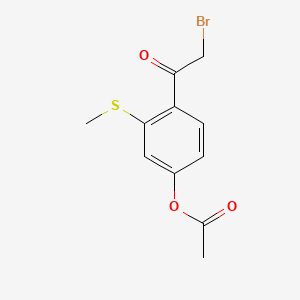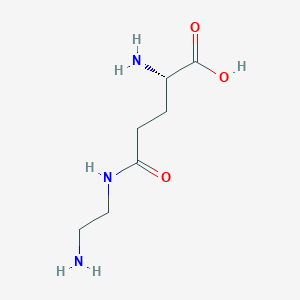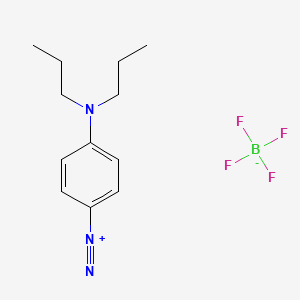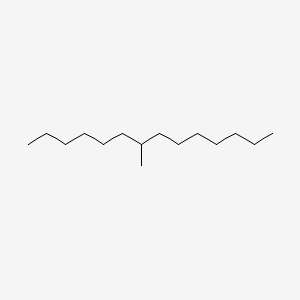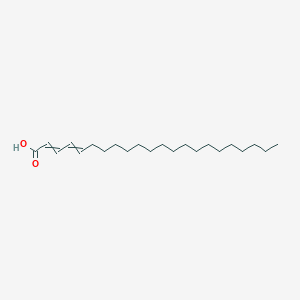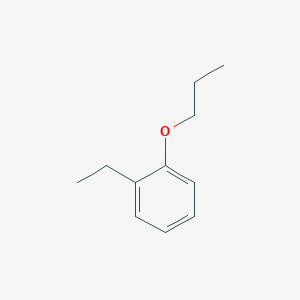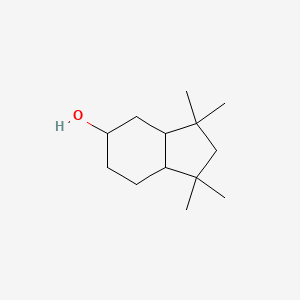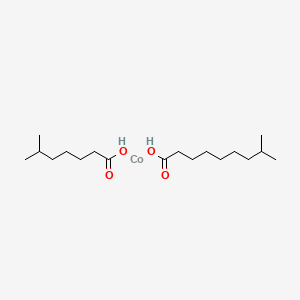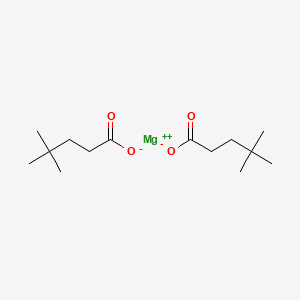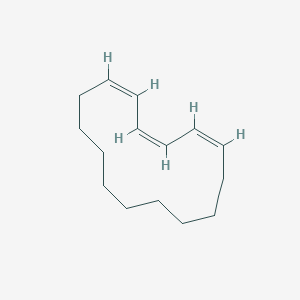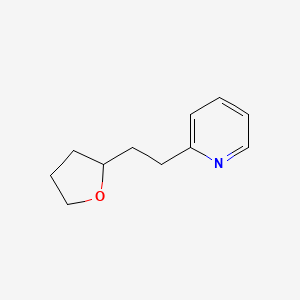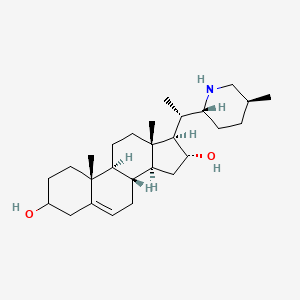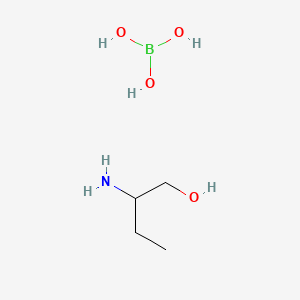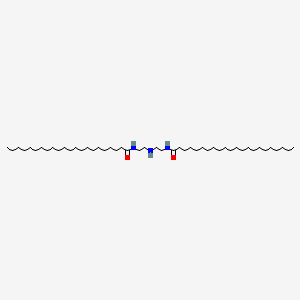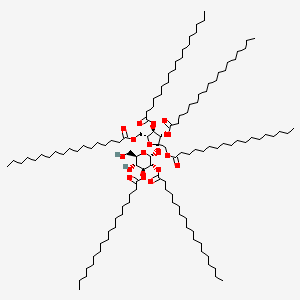
Sucrose hexastearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose hexastearate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with stearic acid. These compounds are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This compound, in particular, is valued for its emulsifying and stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose hexastearate can be synthesized through the esterification of sucrose with stearic acid. This process typically involves the use of chemical or enzymatic catalysts to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of solvents to enhance the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical catalysts and high-pressure reactors to achieve high yields. The process may also include purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Sucrose hexastearate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (for basic hydrolysis).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Scientific Research Applications
Sucrose hexastearate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sucrose hexastearate is primarily based on its surfactant properties. The compound has both hydrophilic (sucrose) and lipophilic (stearic acid) components, allowing it to reduce the surface tension between water and oil phases. This property enables it to form stable emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- Sucrose hexapalmitate
- Sucrose hexaoleate
- Sucrose distearate
- Sucrose dilaurate
Comparison
Sucrose hexastearate is unique in its specific combination of sucrose and stearic acid, which provides it with distinct emulsifying and stabilizing properties. Compared to other sucrose fatty acid esters, such as sucrose hexapalmitate and sucrose hexaoleate, this compound has a higher melting point and greater stability, making it suitable for use in a wider range of applications .
Properties
CAS No. |
94139-18-1 |
|---|---|
Molecular Formula |
C120H226O17 |
Molecular Weight |
1941.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1 |
InChI Key |
MCBJHHACKTVXNI-WDTUOMDDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


